REACTION_CXSMILES
|
[C:1]([C:6]1[C:7](=O)[C:8]2[S:14][CH:13]=[CH:12][C:9]=2[NH:10][CH:11]=1)(=[O:5])[CH2:2][CH2:3][CH3:4].N.P(Cl)(Cl)([Cl:19])=O>>[C:1]([C:6]1[C:7]([Cl:19])=[C:8]2[S:14][CH:13]=[CH:12][C:9]2=[N:10][CH:11]=1)(=[O:5])[CH2:2][CH2:3][CH3:4]
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Name
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6-Butyrylthieno[3,2-b]pyridin-7(4H)-one
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Quantity
|
7.9 g
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Type
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reactant
|
Smiles
|
C(CCC)(=O)C=1C(C2=C(NC1)C=CS2)=O
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Name
|
|
Quantity
|
30 mL
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Type
|
reactant
|
Smiles
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P(=O)(Cl)(Cl)Cl
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
|
N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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under reflux for 1 hour
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Duration
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1 h
|
Type
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TEMPERATURE
|
Details
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to cool the reaction mixture
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Type
|
ADDITION
|
Details
|
was poured onto ice
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Type
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EXTRACTION
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Details
|
extracted with dichloromethane (3×150 ml)
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Type
|
DRY_WITH_MATERIAL
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Details
|
The combined dichloromethane extracts were dried
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Type
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FILTRATION
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Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)(=O)C=1C(=C2C(=NC1)C=CS2)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |